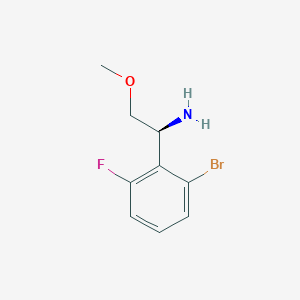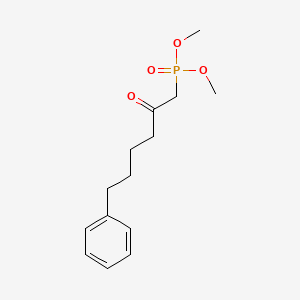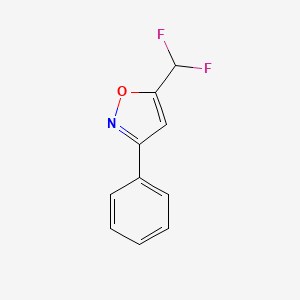
3-Phenyl-5-(difluoromethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-3-phenylisoxazole is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group attached to an isoxazole ring, which is further substituted with a phenyl group. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-3-phenylisoxazole typically involves the difluoromethylation of isoxazole derivatives. One common method includes the reaction of 3-phenylisoxazole with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-3-phenylisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl isoxazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings .
Applications De Recherche Scientifique
5-(Difluoromethyl)-3-phenylisoxazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-3-phenylisoxazole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The isoxazole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)-3-phenylisoxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Phenylisoxazole: Lacks the difluoromethyl group, resulting in different chemical properties.
5-(Difluoromethyl)-2-phenylisoxazole: Positional isomer with the difluoromethyl group at a different position on the isoxazole ring.
Uniqueness
5-(Difluoromethyl)-3-phenylisoxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for various applications, particularly in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C10H7F2NO |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
5-(difluoromethyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H |
Clé InChI |
YMFZVQRXFOBKCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


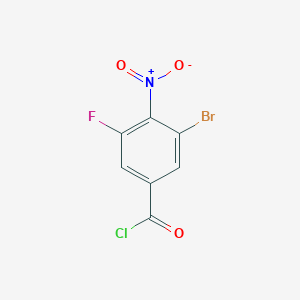


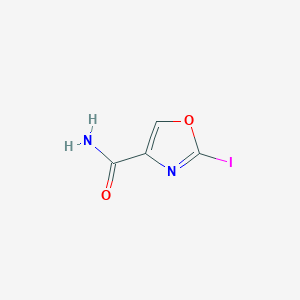

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
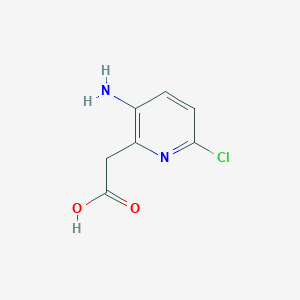
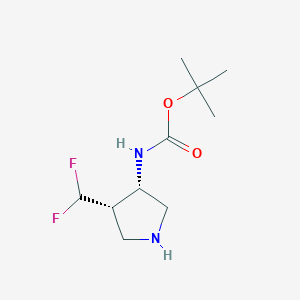
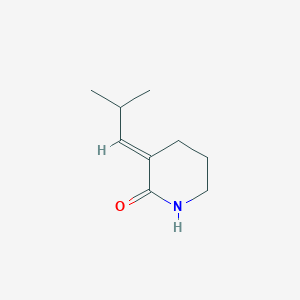
![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)

